molecular formula C8H10O3S B166302 Methyl p-toluenesulfonate CAS No. 80-48-8

Methyl p-toluenesulfonate

Cat. No. B166302
CAS RN: 80-48-8
M. Wt: 186.23 g/mol
InChI Key: VUQUOGPMUUJORT-UHFFFAOYSA-N
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Patent
US05230826

Procedure details

A solution of 2.96 g of crude [trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol in 20 ml of dry pyridine is treated at 0° C. with 2.1 g of p-toluenesulfonyl chloride. The mixture is stirred at room temperature for 15 hours, then diluted with 200 ml methylene chloride and washed several times with water. The organic phase is fried over magnesium sulfate, filtered and evaporated. Chromatographic purification of the resulting crude product on silica gel with ethyl acetate/petroleum ether (vol. 1:9) gives [trans-4-]trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methyl p-toluenesulfonate.
Name
[trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1CC[C@H]1CC[C@H]([C@H]2CC[C@H](CO)CC2)CC1.[C:22]1([CH3:32])[CH:27]=[CH:26][C:25]([S:28](Cl)(=[O:30])=[O:29])=[CH:24][CH:23]=1>N1C=CC=CC=1.C(Cl)Cl>[C:22]1([CH3:32])[CH:27]=[CH:26][C:25]([S:28]([O:1][CH3:2])(=[O:30])=[O:29])=[CH:24][CH:23]=1

Inputs

Step One
Name
[trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol
Quantity
2.96 g
Type
reactant
Smiles
O1C(OCC1)CC[C@@H]1CC[C@H](CC1)[C@@H]1CC[C@H](CC1)CO
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed several times with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the resulting crude product on silica gel with ethyl acetate/petroleum ether (vol. 1:9)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.